

Spectroscopic Profile of 4-(2-Ethoxyphenyl)-2-methyl-1-butene: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Ethoxyphenyl)-2-methyl-1-butene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(2-ethoxyphenyl)-2-methyl-1-butene**. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents a detailed, predictive analysis based on the known spectroscopic characteristics of structurally analogous compounds. The data herein is intended to serve as a reliable reference for researchers involved in the synthesis, characterization, and application of related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-(2-ethoxyphenyl)-2-methyl-1-butene**. These predictions are derived from spectral data of similar structures, including 2-methyl-4-phenyl-1-butene and ethoxybenzene, taking into account the expected electronic and structural effects of the substituents.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts for **4-(2-Ethoxyphenyl)-2-methyl-1-butene**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.15	d	1H	Ar-H
~7.10	t	1H	Ar-H
~6.85	t	1H	Ar-H
~6.80	d	1H	Ar-H
~4.75	s	1H	=CH ₂
~4.60	s	1H	=CH ₂
~4.05	q	2H	-OCH ₂ CH ₃
~2.70	t	2H	Ar-CH ₂ -
~2.30	t	2H	-CH ₂ -C=
~1.70	s	3H	=C-CH ₃
~1.40	t	3H	-OCH ₂ CH ₃

Predicted in CDCl₃ at 400 MHz.

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **4-(2-Ethoxyphenyl)-2-methyl-1-butene**

Chemical Shift (δ , ppm)	Assignment
~156.5	Ar-C-O
~145.0	=C(CH ₃)-
~130.0	Ar-C (quaternary)
~128.5	Ar-CH
~127.0	Ar-CH
~120.5	Ar-CH
~112.0	Ar-CH
~110.0	=CH ₂
~63.5	-OCH ₂ CH ₃
~40.0	Ar-CH ₂ -
~30.0	-CH ₂ -C=
~22.5	=C-CH ₃
~14.8	-OCH ₂ CH ₃

Predicted in CDCl₃ at 100 MHz.

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **4-(2-Ethoxyphenyl)-2-methyl-1-butene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3075	Medium	=C-H stretch (alkene)
~3050	Medium	=C-H stretch (aromatic)
~2960	Strong	C-H stretch (aliphatic)
~1650	Medium	C=C stretch (alkene)
~1600, 1495	Medium-Strong	C=C stretch (aromatic)
~1240	Strong	C-O stretch (aryl ether)
~890	Strong	=CH ₂ bend (out-of-plane)

MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Fragmentation for **4-(2-ethoxyphenyl)-2-methyl-1-butene**

m/z	Predicted Fragment Ion
190	[M] ⁺ (Molecular Ion)
135	[M - C ₄ H ₇] ⁺
107	[M - C ₄ H ₇ - C ₂ H ₄] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(2-ethoxyphenyl)-2-methyl-1-butene** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Use a spectral width of approximately 16 ppm.
 - Employ a 30-degree pulse angle with a relaxation delay of 1 second.
 - Collect 16-32 scans for adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of approximately 240 ppm.
 - Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.
 - Collect 1024-4096 scans.
- Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

IR Spectroscopy

- Sample Preparation: For a neat liquid sample, place a small drop of **4-(2-ethoxyphenyl)-2-methyl-1-butene** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer's sample holder.

- Scan the sample over a range of 4000-400 cm^{-1} .
- Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
- Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
- Acquisition:
 - Use a standard EI energy of 70 eV.
 - Scan a mass range of m/z 40-500.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: Workflow for Spectroscopic Analysis.

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